4-Chloro-6-cyanopicolinoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-cyanopicolinoyl chloride is a chemical compound with the molecular formula C7H2ClN2OCl. It is a derivative of picolinic acid and is characterized by the presence of a chloro group at the 4th position and a cyano group at the 6th position on the pyridine ring. This compound is primarily used in organic synthesis and has applications in various fields including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-cyanopicolinoyl chloride typically involves the chlorination of 6-cyanopicolinic acid. The reaction is carried out in the presence of thionyl chloride (SOCl2) which acts as a chlorinating agent. The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common to achieve high-quality product suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-cyanopicolinoyl chloride undergoes various types of chemical reactions including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The compound can hydrolyze in the presence of water to form 4-chloro-6-cyanopicolinic acid.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Organic solvents like dichloromethane, toluene.
Major Products:
- Substituted picolinic acid derivatives.
- Biaryl compounds through coupling reactions.
Scientific Research Applications
4-Chloro-6-cyanopicolinoyl chloride is utilized in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: It is employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-cyanopicolinoyl chloride involves its reactivity towards nucleophiles. The chloro group is highly reactive and can be displaced by nucleophiles, leading to the formation of various substituted derivatives. The cyano group also plays a role in stabilizing the intermediate species formed during reactions.
Comparison with Similar Compounds
- 4-Chloro-2-cyanopyridine
- 6-Chloro-2-cyanopyridine
- 4-Bromo-6-cyanopicolinoyl chloride
Comparison: 4-Chloro-6-cyanopicolinoyl chloride is unique due to the specific positioning of the chloro and cyano groups on the pyridine ring, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it a valuable compound in synthetic chemistry and industrial applications.
Properties
Molecular Formula |
C7H2Cl2N2O |
---|---|
Molecular Weight |
201.01 g/mol |
IUPAC Name |
4-chloro-6-cyanopyridine-2-carbonyl chloride |
InChI |
InChI=1S/C7H2Cl2N2O/c8-4-1-5(3-10)11-6(2-4)7(9)12/h1-2H |
InChI Key |
SWXGCZQYVOVRDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C#N)C(=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.